molecular formula C8H7F3N2O2 B6322739 Methyl 6-(trifluoromethyl)-3-pyridylcarbamate CAS No. 648423-74-9

Methyl 6-(trifluoromethyl)-3-pyridylcarbamate

Cat. No. B6322739
CAS RN: 648423-74-9
M. Wt: 220.15 g/mol
InChI Key: FJRMETKXKAGNEA-UHFFFAOYSA-N
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Description

Methyl 6-(trifluoromethyl)-3-pyridylcarbamate (MTP) is a chemical compound that is widely used in scientific research and lab experiments. It is a versatile compound that has many applications in the field of chemistry, biochemistry, and other related fields. MTP is a synthetic compound that is commonly used as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a catalyst in biochemical and physiological processes.

Mechanism of Action

Methyl 6-(trifluoromethyl)-3-pyridylcarbamate acts as a ligand in coordination chemistry, where it binds to metal ions and other molecules. This binding helps to stabilize the molecules and increases their reactivity. In biochemical and physiological processes, Methyl 6-(trifluoromethyl)-3-pyridylcarbamate acts as a catalyst, which helps to speed up the reaction rate and increase the efficiency of the process.
Biochemical and Physiological Effects
Methyl 6-(trifluoromethyl)-3-pyridylcarbamate has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, Methyl 6-(trifluoromethyl)-3-pyridylcarbamate has been found to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

Methyl 6-(trifluoromethyl)-3-pyridylcarbamate has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is also highly soluble in water, making it easy to use in a variety of experiments. Additionally, Methyl 6-(trifluoromethyl)-3-pyridylcarbamate is relatively stable and non-toxic, making it safe to use in laboratory settings. However, there are some limitations to using Methyl 6-(trifluoromethyl)-3-pyridylcarbamate in lab experiments. It is not very reactive, so it may not be suitable for some types of experiments. Additionally, it may not be suitable for use in experiments that require high temperatures or pressures.

Future Directions

The future of Methyl 6-(trifluoromethyl)-3-pyridylcarbamate in scientific research is promising. It has a wide range of applications in the fields of chemistry, biochemistry, and molecular biology, and it has been used in a variety of laboratory experiments. Additionally, Methyl 6-(trifluoromethyl)-3-pyridylcarbamate has been found to have a number of beneficial biochemical and physiological effects, which may be useful in the treatment of certain diseases. In the future, researchers may be able to use Methyl 6-(trifluoromethyl)-3-pyridylcarbamate to develop new drugs and treatments for a variety of conditions. Additionally, researchers may be able to use Methyl 6-(trifluoromethyl)-3-pyridylcarbamate to study the structure and function of proteins, enzymes, and other biological molecules, as well as to study the structure and function of DNA and RNA.

Scientific Research Applications

Methyl 6-(trifluoromethyl)-3-pyridylcarbamate has a wide range of applications in scientific research. It has been used as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a catalyst in biochemical and physiological processes. It has also been used to study the structure and function of proteins, enzymes, and other biological molecules. Additionally, Methyl 6-(trifluoromethyl)-3-pyridylcarbamate has been used to study the structure and function of DNA and RNA.

properties

IUPAC Name

methyl N-[6-(trifluoromethyl)pyridin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-15-7(14)13-5-2-3-6(12-4-5)8(9,10)11/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRMETKXKAGNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CN=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630392
Record name Methyl [6-(trifluoromethyl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl [6-(trifluoromethyl)pyridin-3-yl]carbamate

CAS RN

648423-74-9
Record name Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=648423-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl [6-(trifluoromethyl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, methyl ester
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Synthesis routes and methods

Procedure details

Into 15 ml of pyridine was dissolved 3.00 g of 6-(trifluoromethyl)pyridin-3-amine, and then 2.1 ml of methyl chloroformate was added thereto under ice-cooling, followed by 2 hours of stirring at room temperature. Under ice-cooling, 30 ml of a saturated sodium bicarbonate aqueous solution was added to the reaction solution, followed by 1 hour of stirring. Thereafter, the precipitated crystals were filtrated and, after washing with water, dried under reduced pressure to obtain 3.88 g of the title compound.
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three

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